L-Glutamine-15N2

Catalog No.
S788203
CAS No.
204451-48-9
M.F
C5H10N2O3
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamine-15N2

CAS Number

204451-48-9

Product Name

L-Glutamine-15N2

IUPAC Name

(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1

InChI Key

ZDXPYRJPNDTMRX-QLUYOLLXSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2]

Studying Metabolic Pathways:

L-Glutamine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, energy production, and nitrogen transport. By incorporating L-Glutamine-15N2 into cell cultures or animal models, researchers can trace the movement and utilization of L-glutamine within these systems. This provides valuable insights into:

  • Glutamine metabolism: It helps understand how L-glutamine is converted into other essential molecules like glucose, glutamate, and nucleotides, revealing the specific pathways involved [].
  • Organ-specific glutamine utilization: Studies using L-Glutamine-15N2 can identify organs with high glutamine uptake and utilization, aiding in understanding organ function and potential therapeutic targets [].
  • Impact of diseases on glutamine metabolism: Researchers can employ L-Glutamine-15N2 to investigate how specific diseases, like cancer or liver cirrhosis, alter glutamine metabolism, leading to a better understanding of disease progression and potential treatment strategies [, ].

Investigating Protein Synthesis and Turnover:

L-Glutamine is a primary source of nitrogen for protein synthesis. L-Glutamine-15N2 can be used to:

  • Measure protein synthesis rates: By incorporating the labeled glutamine into newly synthesized proteins, researchers can quantify the rate of protein synthesis in various tissues and under different conditions [].
  • Assess protein turnover: By tracking the disappearance of the labeled glutamine from proteins over time, scientists can estimate the rate at which proteins are degraded and replaced, providing insights into cellular health and disease states [].

L-Glutamine-15N2, also known as L-Glutamic acid 5-amide-15N2, is a stable isotope-labeled form of the amino acid L-Glutamine. It has the molecular formula C5H1015N2O3C_5H_{10}^{15}N_2O_3 and a molecular weight of approximately 148.131 g/mol. This compound is significant in biological systems as it plays a crucial role in various metabolic processes, particularly in nitrogen metabolism and amino acid synthesis. L-Glutamine is classified as a non-essential amino acid, meaning that it can be synthesized by the body, yet it is vital for cellular function and energy production, especially under stress conditions .

L-Glutamine-15N2 does not have a distinct mechanism of action compared to regular L-glutamine. Its primary value lies in its ability to be tracked within cells and organisms due to the presence of the ¹⁵N isotope. This allows researchers to study the metabolic pathways involving glutamine and its role in various biological processes [].

, notably:

  • Transamination Reactions: It serves as a nitrogen donor in transamination, facilitating the conversion of α-ketoglutarate to L-glutamate.
  • Deamidation: L-Glutamine can undergo deamidation to form L-glutamate, releasing ammonia.
  • Nitrogen Metabolism: As a nitrogen donor, it is involved in the synthesis of nucleotides and other amino acids.

These reactions are vital for maintaining nitrogen balance in cells and supporting protein synthesis .

L-Glutamine-15N2 exhibits several biological activities:

  • Protein Synthesis: It is crucial for protein synthesis and cellular proliferation, particularly in rapidly dividing cells such as lymphocytes and enterocytes.
  • Energy Source: The compound provides carbon skeletons for energy production through the tricarboxylic acid cycle.
  • Immune Function: It supports immune function by serving as a fuel source for immune cells during times of stress or illness.
  • Gut Health: L-Glutamine is essential for maintaining intestinal barrier integrity and function .

The synthesis of L-Glutamine-15N2 typically involves:

  • Starting Materials: The process begins with 2-Oxapentanedioic acid and hydrazine sulfate labeled with nitrogen-15.
  • Reaction Steps:
    • The initial reaction forms an intermediate compound through condensation.
    • Subsequent hydrolysis yields L-Glutamine-15N2.

This method allows for the incorporation of stable isotopes into the amino acid structure, making it useful for various analytical applications .

L-Glutamine-15N2 has several applications:

  • Isotope Labeling: It is used in metabolic studies to trace nitrogen metabolism and protein turnover.
  • Research Tool: The compound aids in studying cellular responses to stress and nutrient availability in various biological systems.
  • Pharmaceutical Development: It serves as a tracer in drug development processes to assess pharmacokinetics and metabolic pathways .

Studies involving L-Glutamine-15N2 focus on its interactions within metabolic pathways:

  • Protein Interaction Analysis: Isotope labeling allows researchers to track how proteins interact with substrates and other biomolecules.
  • Metabolic Flux Analysis: By tracing the incorporation of nitrogen from L-Glutamine into biomolecules, researchers can gain insights into metabolic fluxes under different physiological conditions .

L-Glutamine-15N2 shares similarities with other compounds but has unique characteristics due to its stable isotope labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-GlutamineC5H10N2O3C_5H_{10}N_2O_3Non-labeled form; widely present in tissues.
L-AlanineC3H7N1O2C_3H_{7}N_{1}O_{2}Simpler structure; involved in gluconeogenesis.
L-AsparagineC4H8N2O3C_4H_{8}N_{2}O_{3}Similar amide structure; important for protein synthesis.
L-LeucineC6H13N1O2C_6H_{13}N_{1}O_{2}Branched-chain amino acid; critical for muscle protein synthesis.
L-ValineC5H11N1O2C_5H_{11}N_{1}O_{2}Another branched-chain amino acid; essential for growth.

L-Glutamine-15N2's unique feature lies in its stable isotope labeling, which allows for detailed tracking of metabolic pathways that are not possible with non-labeled forms .

XLogP3

-3.1

Sequence

Q

Wikipedia

L-(~15~N_2_)Glutamine

Dates

Modify: 2023-08-15

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